Target Selectivity Defined by the SOS1 Inhibitor Chemotype vs. Generic Quinazoline Kinase Inhibitors
CAS 422531-81-5 belongs to a chemotype disclosed as SOS1 inhibitors, a protein-protein interaction (PPI) target, which contrasts with the majority of quinazoline-based drugs that target kinase ATP-binding sites. A generic comparator like gefitinib is a potent EGFR kinase inhibitor but has no activity against SOS1 [1]. The patent defines the pharmacophore and demonstrates that specific modifications to the quinazoline core drive selectivity for the SOS1:KRAS interaction, which is a fundamentally different mechanism of action [2].
| Evidence Dimension | Primary Biological Target Class |
|---|---|
| Target Compound Data | SOS1 (Guanine Nucleotide Exchange Factor) inhibitor [2] |
| Comparator Or Baseline | Gefitinib (EGFR Tyrosine Kinase inhibitor) |
| Quantified Difference | Qualitative: PPI inhibitor vs. kinase inhibitor. Gefitinib EGFR IC50 ~0.033 µM; No reported SOS1 activity. |
| Conditions | Target class assignment based on patent disclosure context. |
Why This Matters
This distinction is critical for procurement because selecting a common quinazoline kinase inhibitor for a SOS1-dependent assay would produce a false negative, whereas CAS 422531-81-5 is the correct chemotype for probing RAS-SOS1 biology.
- [1] Wakeling, A. E., Guy, S. P., Woodburn, J. R., et al. (2002). ZD1839 (Iressa): an orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy. Cancer Research, 62(20), 5749-5754. View Source
- [2] Gmachl, M., Sanderson, M., Kessler, D., et al. (2018). Novel benzylamino substituted quinazolines and derivatives as SOS1 inhibitors. Patent WO-2018115380-A1. Boehringer Ingelheim International GmbH. View Source
